5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

Description

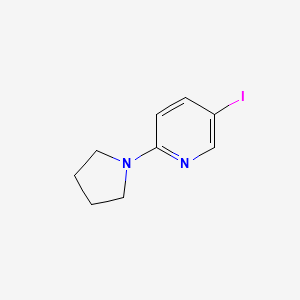

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGIQNSDEQQUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620002 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-62-9 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. Its core structure features a pyridine ring iodinated at the 5-position and substituted with a pyrrolidine ring at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁IN₂ | [2] |

| Molecular Weight | 274.10 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 104-109 °C | |

| Purity | ≥97% | [3] |

| SMILES | Ic1ccc(nc1)N2CCCC2 | |

| InChI | 1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| InChIKey | PAGIQNSDEQQUIO-UHFFFAOYSA-N |

Spectroscopic Data

Characterization of this compound typically involves standard spectroscopic techniques. While raw spectral data is not publicly available, suppliers of this compound can provide detailed analytical data including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ultra-Performance Liquid Chromatography (UPLC) [1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.

Caption: Proposed general synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for similar chemical transformations.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyridine

-

To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.

Step 2: Iodination of 2-(Pyrrolidin-1-yl)-5-bromopyridine (Halogen Exchange)

-

In a sealed tube, dissolve 2-(pyrrolidin-1-yl)-5-bromopyridine (1.0 eq) in a suitable solvent like 1,4-dioxane.

-

Add sodium iodide (NaI) (3.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

-

Heat the mixture to 110-130 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold incorporates two key pharmacophores: the pyridine ring and the pyrrolidine moiety. Both are prevalent in numerous FDA-approved drugs and biologically active compounds.[4][5][6]

-

The Pyridine Ring: This versatile azaheterocycle can act as a hydrogen bond acceptor and its electronic properties can be fine-tuned through substitution. It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[4]

-

The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional structural element, which can be crucial for optimizing interactions with biological targets. The pyrrolidine scaffold is found in drugs targeting central nervous system diseases, cancer, and inflammatory conditions.[5][6]

-

The Iodo Group: The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.

Potential Biological Targets and Signaling Pathways

While the specific biological targets of this compound are not yet reported, structurally related compounds have shown activity against various enzymes and receptors. For instance, substituted cyanopyrrolidines are known inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[7] Additionally, certain pyridine derivatives have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain.[8]

The diagram below illustrates the general mechanism of DPP-IV inhibition, a potential area of investigation for compounds with a similar scaffold.

Caption: Simplified signaling pathway of DPP-IV inhibition.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Codes: Xi (Irritant), Xn (Harmful)[2]

-

Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[2]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical building block with significant potential for the development of novel therapeutic agents. Its combination of a functionalized pyridine ring and a pyrrolidine moiety makes it an attractive scaffold for targeting a variety of biological systems. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its potential in drug discovery and development.

References

- 1. 494771-62-9|this compound|BLD Pharm [bldpharm.com]

- 2. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key physicochemical properties, a proposed synthetic pathway, and the spectroscopic data essential for its unequivocal identification.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 104-109 °C.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IN₂ | [1] |

| Molecular Weight | 274.10 g/mol | [1] |

| CAS Number | 494771-62-9 | [1] |

| Melting Point | 104-109 °C | [1] |

| Form | Solid | [1] |

Synthesis and Reaction Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-aminopyridine. The logical workflow for this synthesis is outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

A common method for the iodination of aminopyridines involves the use of iodine in the presence of an oxidizing agent.

Materials:

-

2-Aminopyridine

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Sulfite

-

Sodium Hydroxide

-

Water

-

Ethanol

Procedure:

-

Dissolve 2-aminopyridine in a suitable solvent.

-

Add a solution of sodium iodide and iodine.

-

Slowly add hydrogen peroxide to the mixture while maintaining the temperature.

-

After the reaction is complete, quench the excess iodine with a sodium sulfite solution.

-

Neutralize the solution with sodium hydroxide.

-

The crude product can be purified by recrystallization from a solvent such as ethanol.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-iodopyridine

The final step involves a nucleophilic aromatic substitution reaction.

Materials:

-

2-Amino-5-iodopyridine

-

1,4-Dibromobutane or Pyrrolidine

-

A suitable base (e.g., Potassium Carbonate)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

To a solution of 2-amino-5-iodopyridine in a high-boiling point solvent, add the base.

-

Add 1,4-dibromobutane or pyrrolidine to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridine and pyrrolidine rings.

-

Pyridine Ring Protons: Three aromatic protons will be present. The proton at C6 is expected to be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. The introduction of the electron-donating pyrrolidinyl group at C2 will cause an upfield shift of the pyridine protons compared to unsubstituted pyridine. The iodine at C5 will have a smaller effect on the chemical shifts.

-

Pyrrolidine Ring Protons: Two sets of methylene protons are expected, appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom C2, directly attached to the nitrogen of the pyrrolidine ring, will be significantly shifted downfield. The carbon atom C5, bonded to iodine, will experience an upfield shift due to the heavy atom effect.

-

Pyrrolidine Ring Carbons: Two signals corresponding to the methylene carbons of the pyrrolidine ring are anticipated.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-N Stretching: Vibrations corresponding to the C-N bonds of the pyrrolidine and its attachment to the pyridine ring.

-

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

-

C-I Stretching: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z = 274.10, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the pyrrolidine ring or the iodine atom.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.

References

physical and chemical properties of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(Pyrrolidin-1-yl)Pyridine is a heterocyclic organic compound that incorporates both a pyridine and a pyrrolidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules.[1][2][3][4][5] The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in many pharmaceuticals, contributing to properties such as water solubility and hydrogen bonding capacity.[4][5] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold that allows for three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][2] The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of more complex molecules.

This technical guide provides a summary of the known physical and chemical properties of this compound, along with safety information. Due to the limited availability of detailed experimental and biological data in peer-reviewed literature, this document also outlines a general synthetic approach and a conceptual workflow for its application in drug discovery.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁IN₂ | [6][7] |

| Molecular Weight | 274.10 g/mol | [6][7] |

| CAS Number | 494771-62-9 | [6][7] |

| Appearance | Solid | [6][7] |

| Melting Point | 104-109 °C | [6] |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| Sensitivity | Light Sensitive | [7] |

Chemical Reactivity and Stability

Based on its structure, this compound is expected to exhibit reactivity characteristic of both iodo-pyridines and N-substituted pyrrolidines. The iodine atom on the pyridine ring is a key functional group that can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This makes the compound a useful intermediate for the synthesis of more complex substituted pyridines.

The compound is noted to be light-sensitive, and appropriate storage conditions, protected from light, are recommended to maintain its stability.[7]

Safety and Handling

This compound is classified as a hazardous substance. The available safety data is summarized below.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [6] |

| GHS Signal Word | Warning | [6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [6] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [7] |

| Risk Statements | 22 (Harmful if swallowed), 36/37/38 (Irritating to eyes, respiratory system and skin) | [7] |

| Safety Statements | 7/9 (Keep container tightly closed and in a well-ventilated place), 24/25 (Avoid contact with skin and eyes), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), 51 (Use only in well-ventilated areas) | [7] |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety goggles.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively described in the available scientific literature. However, a general method for the synthesis of related 2-(pyrrolidin-1-yl)pyridines involves the nucleophilic aromatic substitution of a dihalopyridine with pyrrolidine.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound is the reaction of 2,5-diiodopyridine with pyrrolidine. In this reaction, the pyrrolidine acts as a nucleophile, displacing one of the iodine atoms on the pyridine ring. The greater electrophilicity of the C2 position in the pyridine ring generally favors substitution at this position.

Reaction Scheme:

Illustrative Experimental Procedure (Hypothetical):

-

To a solution of 2,5-diiodopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1-1.5 equivalents).

-

A non-nucleophilic base, such as potassium carbonate or cesium carbonate, may be added to scavenge the hydroiodic acid (HI) formed during the reaction.

-

The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol and the optimal reaction conditions (solvent, temperature, reaction time, and purification method) would need to be determined empirically.

Biological Activity and Applications in Drug Discovery

There is no specific information in the available literature regarding the biological activity or signaling pathway modulation of this compound. However, the constituent scaffolds are prevalent in many pharmacologically active compounds.[1][2][3][4][5] The pyrrolidine ring is a key component of various drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and certain antiviral agents.[1][2] The pyridine ring is also a common pharmacophore in a wide range of therapeutic agents.[4][5]

Given its structure, this compound is best categorized as a building block for the synthesis of more complex molecules in the context of drug discovery. The iodo-substituent provides a handle for introducing further diversity into the molecule through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Visualizations

Caption: Conceptual workflow for the use of this compound in drug discovery.

This compound is a chemical compound with potential utility as a synthetic intermediate in the field of medicinal chemistry. Its physical and chemical properties are primarily documented in supplier catalogs, with limited in-depth studies available in the public domain. The presence of both a pyrrolidine and an iodinated pyridine moiety makes it an attractive starting point for the generation of compound libraries for drug discovery programs. Further research is required to fully characterize this compound and to explore its potential biological activities.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Iodo-2-(1-pyrrolidinyl)pyridine 97 494771-62-9 [sigmaaldrich.com]

- 7. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Spectral Characteristics of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine (CAS No. 494771-62-9). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are crucial for the structural elucidation and quality control of this and similar compounds in a research and development setting.

Core Data Presentation

| Property | Value | Source |

| CAS Number | 494771-62-9 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁IN₂ | --INVALID-LINK-- |

| Molecular Weight | 274.10 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 104-109 °C | --INVALID-LINK-- |

Predicted Spectral Data

The following sections detail the anticipated NMR, MS, and IR spectral data for this compound. These predictions are derived from the analysis of structurally related molecules, including 2-substituted pyridines and 5-iodinated aromatic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet (d) | 1H | H-6 (Pyridine) |

| ~ 7.6 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~ 6.2 | Doublet (d) | 1H | H-3 (Pyridine) |

| ~ 3.4 | Triplet (t) | 4H | -CH₂-N-CH₂- (Pyrrolidine) |

| ~ 1.9 | Multiplet (m) | 4H | -CH₂-CH₂- (Pyrrolidine) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the iodine atom will influence the chemical shift of the carbon to which it is attached.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-2 (Pyridine) |

| ~ 150 | C-6 (Pyridine) |

| ~ 145 | C-4 (Pyridine) |

| ~ 108 | C-3 (Pyridine) |

| ~ 80 | C-5 (Pyridine) |

| ~ 47 | -CH₂-N-CH₂- (Pyrrolidine) |

| ~ 25 | -CH₂-CH₂- (Pyrrolidine) |

Predicted Mass Spectrometry (MS) Data

In a mass spectrum, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine atom and fragmentation of the pyrrolidine ring.

| m/z | Interpretation |

| 274 | [M]⁺ (Molecular Ion) |

| 147 | [M - I]⁺ |

| 120 | [M - I - HCN]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Predicted Infrared (IR) Spectral Data

The IR spectrum will display absorption bands corresponding to the various functional groups present in the molecule. A certificate of analysis from a commercial supplier confirms that the infrared spectrum of a sample of this compound conforms to its structure.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~ 1600 | Strong | C=N Stretch (Pyridine ring) |

| ~ 1550 | Strong | C=C Stretch (Pyridine ring) |

| ~ 1480 | Medium | CH₂ Bend |

| ~ 1250 | Medium | C-N Stretch |

| ~ 820 | Strong | C-H Out-of-plane Bend |

| Below 600 | Medium | C-I Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.

-

ESI-MS Acquisition (for accurate mass):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a flow rate of 1-2 L/min.

-

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

-

Mass Range: m/z 50-500.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

-

-

Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

References

Synthetic Strategies for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a valuable substituted pyridine intermediate in pharmaceutical research and development. The guide details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Both methodologies are presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid in route selection and optimization.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two well-established reaction mechanisms. The choice of pathway often depends on the availability and reactivity of the starting materials, as well as desired reaction conditions and scalability.

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a highly activated halopyridine with pyrrolidine. The reactivity of the starting halopyridine is crucial, with 2-fluoropyridines exhibiting significantly higher reactivity compared to their chloro- or bromo- counterparts. This increased reactivity allows for milder reaction conditions.[1][2]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond between a halopyridine and pyrrolidine. This method is particularly useful for less reactive halo-pyridines, such as those containing chlorine or bromine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Material | 2-Fluoro-5-iodopyridine | 2-Chloro-5-iodopyridine or 2-Bromo-5-iodopyridine |

| Reagents | Pyrrolidine, Base (e.g., K₂CO₃, K₃PO₄) | Pyrrolidine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Solvent | DMSO, tert-Amyl alcohol | Toluene, Dioxane |

| Temperature | 110-130 °C | 110-150 °C |

| Reaction Time | 3-12 hours | 24-30 hours |

| Reported Yield | High (>95% for analogous reactions)[4] | Moderate to High (dependent on catalyst and ligand) |

Detailed Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 2-Fluoro-5-iodopyridine with Pyrrolidine

This protocol is adapted from a general procedure for the SNAr of 2-fluoropyridines with secondary amines.[4]

Materials:

-

2-Fluoro-5-iodopyridine

-

Pyrrolidine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-5-iodopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.2 M).

-

Add pyrrolidine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture and heat to 130 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water to remove DMSO and inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route 2: Buchwald-Hartwig Amination of 2-Chloro-5-iodopyridine with Pyrrolidine

This protocol is a representative procedure based on the Buchwald-Hartwig amination of chloropyridines.[5][6]

Materials:

-

2-Chloro-5-iodopyridine

-

Pyrrolidine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (7 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.2 equivalents)

-

Anhydrous Toluene

-

Microwave vial or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., argon glovebox)

-

Standard glassware for workup and purification

Procedure:

-

In an argon-filled glovebox, weigh 2-Chloro-5-iodopyridine (1.0 equivalent), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (2.2 equivalents) into a microwave vial.

-

Add anhydrous toluene (to achieve a concentration of approximately 0.1 M) and pyrrolidine (1.2 equivalents).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes. Alternatively, the reaction can be heated in a sealed tube in an oil bath at 110-120 °C for 24 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove the catalyst.

-

Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Caption: Workflow for SNAr Synthesis.

Caption: Workflow for Buchwald-Hartwig Synthesis.

Caption: Logical Relationship of Synthetic Routes.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of the novel compound 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. Given the prevalence of anticancer and antimicrobial properties within the broader class of pyridine and pyrrolidine-containing molecules, this document will focus on the preliminary screening methodologies for these two key areas.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Similarly, the pyrrolidine ring is a common motif in natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and target binding. The combination of these two heterocycles in this compound, along with the presence of an iodine atom which can influence properties like lipophilicity and metabolic stability, makes it a compound of significant interest for biological screening.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from methods used for analogous compounds, such as the synthesis of 2-nitro-5-(pyrrolidin-1-yl)pyridine from 5-bromo-2-nitropyridine. The proposed two-step synthesis would involve the nucleophilic aromatic substitution of a dihalopyridine followed by a functional group interconversion.

Step 1: Synthesis of 5-Iodo-2-nitropyridine

A common method for the synthesis of 5-iodopyridine derivatives is through a halogen exchange reaction or via diazotization of the corresponding aminopyridine followed by treatment with an iodide salt.

Step 2: Synthesis of this compound

The target compound can be synthesized by the nucleophilic substitution of the nitro group in 5-Iodo-2-nitropyridine with pyrrolidine. This reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction.

Preliminary Biological Activity Screening: Experimental Protocols

Based on the activities of related compounds, the preliminary screening of this compound should focus on its potential anticancer and antimicrobial effects.

Anticancer Activity Screening

A tiered approach is recommended, starting with in vitro cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies if significant activity is observed.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted 2-(Pyrrolidinyl)pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

The substituted 2-(pyrrolidinyl)pyridine motif is a privileged heterocyclic scaffold that has garnered significant attention across diverse fields of chemical research. Its unique structural and electronic properties, combining the nucleophilic pyrrolidine ring with the electron-deficient pyridine moiety, make it a versatile building block in both medicinal chemistry and asymmetric catalysis. In drug discovery, this scaffold is a cornerstone for potent and selective ligands targeting nicotinic acetylcholine receptors (nAChRs), offering therapeutic potential for a range of neurological and psychiatric disorders. In synthetic chemistry, its chiral derivatives serve as highly effective organocatalysts for constructing complex molecules with high stereoselectivity. This technical guide provides an in-depth exploration of these applications, complete with quantitative data, detailed experimental protocols, and process visualizations to facilitate further research and development.

Section 1: Medicinal Chemistry Applications - Targeting Nicotinic Acetylcholine Receptors

Substituted 2-(pyrrolidinyl)pyridines are most prominently recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems.[1] Modulation of nAChR activity by small molecules can influence the release of key neurotransmitters like dopamine and acetylcholine, making them critical targets for treating conditions such as nicotine addiction, cognitive deficits, and pain.[2][3]

The α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain, is a primary focus for drug development.[1] Compounds based on the 2-(pyrrolidinyl)pyridine scaffold can act as agonists, partial agonists, or antagonists at this receptor, eliciting a range of pharmacological effects.

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptors

The activation of α4β2 nAChRs is a multi-step process. The binding of an agonist, such as a 2-(pyrrolidinyl)pyridine derivative, to the extracellular domain of the receptor induces a conformational change. This change opens the transmembrane ion channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). The resulting depolarization of the cell membrane triggers downstream signaling cascades and modulates neurotransmitter release.

Quantitative Data: nAChR Binding and Functional Activity

The affinity and functional activity of substituted 2-(pyrrolidinyl)pyridine derivatives are typically quantified using radioligand binding assays and electrophysiological studies, respectively. The table below summarizes data for representative compounds.

| Compound ID | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, μM) | Efficacy (% vs Nicotine) | Reference |

| Varenicline | α4β2 | 0.4 ± 0.1 | - | - | [4] |

| Cytisine | α4β2 | 2.0 ± 0.2 | - | - | [4] |

| A-85380 (4a) | α4β2 | ~0.05 | - | 163% | [3] |

| 7a | α4β2 | 0.009 | - | Antagonist | [5] |

| 8a | α4β2 | 0.053 | - | Agonist | [5] |

Kᵢ (Inhibition Constant): Concentration of a ligand that blocks 50% of radioligand binding. A lower Kᵢ indicates higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand, such as [³H]cytisine or [³H]epibatidine, from the receptor.

1. Membrane Preparation:

-

Homogenize rat forebrain tissue or harvested HEK293 cells expressing the human α4β2 nAChR subtype in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[6]

-

Centrifuge the homogenate at 35,000-48,000 x g for 20 minutes at 4°C.[6][7]

-

Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step.

-

After the final wash, resuspend the pellet to a protein concentration of approximately 0.5-1.0 mg/mL.

2. Assay Procedure:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, [³H]cytisine (final concentration ~0.15 nM), and Assay Buffer.[8]

-

Non-specific Binding: Add membrane preparation, [³H]cytisine, and a high concentration of a known competitor (e.g., 300 µM nicotine).[7]

-

Competitor Binding: Add membrane preparation, [³H]cytisine, and serial dilutions of the test compound.

-

Incubate all tubes for 2-4 hours at room temperature.[7]

3. Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

-

Wash the filters rapidly with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[6]

-

Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

This protocol measures the ion flow through nAChRs in response to a test compound, allowing for the determination of its functional properties (e.g., EC₅₀ and efficacy).

1. Oocyte Preparation:

-

Surgically remove ovarian lobes from a Xenopus laevis frog.

-

Digest the lobes with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNAs encoding the human α4 and β2 nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺ Ringer's solution).

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential, typically between -40 mV and -70 mV.[9]

-

Apply the test compound at various concentrations via the perfusion system.

-

Record the inward current generated by the opening of nAChR channels.

3. Data Analysis:

-

Measure the peak current response at each concentration of the test compound.

-

Plot the normalized current response against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Iₘₐₓ).

-

Calculate efficacy by comparing the Iₘₐₓ of the test compound to that of a reference agonist like nicotine.

Section 2: Asymmetric Catalysis Applications

Chiral, non-racemic substituted 2-(pyrrolidinyl)pyridines are highly effective organocatalysts, particularly in asymmetric Michael addition reactions. These catalysts act as conjugate bases, facilitating the formation of an enamine intermediate from a ketone or aldehyde, which then attacks a Michael acceptor with high stereocontrol.[10][11]

Logical Relationship in Asymmetric Michael Addition

The catalytic cycle involves the reversible formation of a chiral enamine, which is the key stereodetermining intermediate. The pyridine moiety is thought to play a crucial role in activating the catalyst and shielding one face of the enamine, directing the electrophile to approach from the less hindered side.

Quantitative Data: Catalytic Performance

The effectiveness of these catalysts is measured by the chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) of the reaction.

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |

| 3c | Cyclohexanone | β-Nitrostyrene | 100 | 98:2 | 98 | [12] |

| 3c | Cyclohexanone | 2-(p-Cl-phenyl)nitroethene | 99 | 99:1 | 98 | [12] |

| 3c | Tetrahydrothiopyran-4-one | β-Nitrostyrene | 98 | >99:1 | 96 | [12] |

| 3b | Cyclohexanone | β-Nitrostyrene | 98 | 97:3 | 96 | [12] |

d.r. (diastereomeric ratio): The ratio of diastereomers formed in the reaction. e.e. (enantiomeric excess): A measure of the stereoselectivity, indicating the degree to which one enantiomer is present in excess of the other.

Experimental Protocols

This protocol describes a typical procedure for the organocatalytic Michael addition using a chiral pyrrolidine-pyridine conjugate base catalyst.[12]

1. Reaction Setup:

-

To a solution of the nitroolefin (0.25 mmol) in an appropriate solvent (e.g., CHCl₃, 2 mL) in a reaction vial, add the ketone (20 equivalents).

-

Add the chiral 2-(pyrrolidinyl)pyridine catalyst (10 mol %).

-

In some cases, an acidic co-catalyst (e.g., 2,4-dinitrobenzenesulfonic acid, 5 mol %) may be added to facilitate enamine formation.[12]

2. Reaction Execution:

-

Stir the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

-

Reaction times can vary from several hours to days depending on the substrates and catalyst.

3. Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1,4-adduct.

4. Analysis:

-

Determine the isolated yield of the pure product.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD).

Conclusion

The substituted 2-(pyrrolidinyl)pyridine scaffold represents a powerful and adaptable core for the development of new chemical entities. In medicinal chemistry, its derivatives are at the forefront of research into nAChR modulators for complex CNS disorders. In asymmetric synthesis, they provide a robust platform for the creation of chiral molecules with high precision. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable chemical framework. Further exploration of substitutions on both the pyrrolidine and pyridine rings will undoubtedly lead to the discovery of novel ligands and catalysts with enhanced properties and new applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 10. A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide on the Reactivity and Stability of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(pyrrolidin-1-yl)pyridine is a halogenated aminopyridine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive iodine atom and a nucleophilic pyrrolidine-substituted pyridine ring, offers a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by key data, experimental considerations, and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 494771-62-9 | [1] |

| Molecular Formula | C₉H₁₁IN₂ | |

| Molecular Weight | 274.10 g/mol | |

| Appearance | Solid | |

| Melting Point | 104-109 °C | |

| Assay | ≥97% | |

| Functional Groups | Iodo, Pyrrolidinyl, Pyridyl | |

| SMILES String | Ic1ccc(nc1)N2CCCC2 | |

| InChI Key | PAGIQNSDEQQUIO-UHFFFAOYSA-N |

Reactivity Profile

The reactivity of this compound is dominated by the presence of the carbon-iodine bond on the electron-deficient pyridine ring and the electron-donating pyrrolidine group. The iodine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a key synthon for the introduction of diverse functionalities.

Cross-Coupling Reactions

The C-I bond in this compound is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy compared to C-Br and C-Cl bonds. This high reactivity allows for milder reaction conditions and broader substrate scope in several key transformations.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound is expected to readily couple with a wide range of boronic acids and esters in the presence of a palladium catalyst and a base. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with various primary and secondary amines to generate more complex diamine structures. The use of bulky, electron-rich phosphine ligands is often crucial for high efficiency.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound is a suitable substrate for coupling with various alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.

-

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The high reactivity of the C-I bond in this compound suggests it would be an excellent substrate for this transformation, leading to the formation of substituted vinylpyridines.

The logical workflow for utilizing this compound in these key cross-coupling reactions is depicted below.

Caption: Reactivity workflow of this compound.

Other Reactions

The pyridine nitrogen and the pyrrolidine nitrogen can also participate in reactions, such as N-oxidation or quaternization, although these are less commonly exploited when the primary goal is to utilize the C-I bond for diversification.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.

-

Photostability: Aromatic iodides are known to be sensitive to light, which can cause the homolytic cleavage of the C-I bond and lead to decomposition. Therefore, it is recommended to store this compound in amber vials or protected from light.

-

Hydrolytic Stability: The pyrrolidinopyridine moiety is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the pyrrolidine ring may be susceptible to opening, or the aminopyridine functionality could be protonated, affecting its reactivity.

-

Chemical Stability: The compound is incompatible with strong oxidizing agents. The pyrrolidine ring, being an electron-rich amine, can be susceptible to oxidation.

The following diagram illustrates the key factors influencing the stability of this compound.

References

role of iodinated pyridines in synthetic chemistry

An In-depth Technical Guide to the Role of Iodinated Pyridines in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Functionalization of the pyridine ring is therefore of paramount importance in modern organic synthesis. Among the various halogenated pyridines, iodinated derivatives stand out due to the unique reactivity of the carbon-iodine (C-I) bond. Its relatively low bond strength makes it an excellent leaving group and a highly reactive partner in a multitude of transition metal-catalyzed cross-coupling reactions.[4] This reactivity allows for the construction of complex molecular architectures under mild conditions, making iodopyridines invaluable building blocks in synthetic chemistry.[5]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of iodinated pyridines, with a focus on their role in modern synthetic methodologies. It includes detailed experimental protocols for key transformations, quantitative data summaries, and logical diagrams to illustrate reaction pathways and workflows.

Synthesis of Iodinated Pyridines

The preparation of iodinated pyridines can be achieved through several methods, ranging from classical Sandmeyer reactions to modern direct C-H functionalization. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the pyridine ring.

A particularly effective and scalable method is the direct C-H iodination using a radical-based protocol.[4][6][7][8] This approach avoids the need for pre-functionalization of the pyridine ring, offering a more atom-economical route.[9]

General Protocol for Direct C-H Iodination

A radical-based direct C-H iodination protocol has been developed for the efficient synthesis of various heteroaromatic iodides, including pyridines and pyridones.[4] The method is noted for its scalability and predictable regioselectivity.[8]

Experimental Protocol: Radical-Based C-H Iodination of Pyridones [8]

-

Materials:

-

Substituted Pyridone (1.0 equiv)

-

Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

-

Sodium Iodide (NaI) (1.5 equiv)

-

Manganese(II) Sulfate (MnSO₄) (0.3 equiv)

-

1,2-Dichloroethane (DCE)

-

-

Reaction Setup:

-

To a sealed tube, add the pyridone substrate, K₂S₂O₈, NaI, and MnSO₄.

-

Add 1,2-dichloroethane as the solvent.

-

Seal the tube and heat the reaction mixture at 130 °C.

-

-

Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired iodinated pyridone.

-

Summary of Iodination Reactions

The following table summarizes yields for the radical-based iodination of various substituted pyridones, demonstrating the scope of the reaction.

| Entry | Substrate | Product(s) | Yield (%)[7] |

| 1 | N-phenylethyl pyridone | 3,5-diiodo-N-phenylethyl pyridone | 66 |

| 2 | N-methyl pyridone | 3,5-diiodo-N-methyl pyridone | 50 |

| 3 | N-aryl pyridone | 3,5-diiodo-N-aryl pyridone | 42 |

| 4 | C6-methyl-C3-p-tolyl pyridone | C5-iodo-C6-methyl-C3-p-tolyl pyridone | 55 |

The Pivotal Role of Iodopyridines in Cross-Coupling Reactions

The high reactivity of the C-I bond makes iodopyridines ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these transformations is I > Br > Cl > F.[10][11] This predictable reactivity hierarchy is a cornerstone of modern synthetic strategy, enabling the regioselective and sequential functionalization of polyhalogenated pyridines.

Below is a logical workflow illustrating this principle for the sequential functionalization of a dihalopyridine.

Caption: Reactivity hierarchy enabling selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and an organohalide, is a powerful tool for synthesizing biaryl and vinyl-substituted pyridines. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12]

Experimental Protocol: Regioselective Suzuki Coupling of 2-Bromo-4-iodopyridine [11]

-

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

-

1,4-Dioxane/Water (4:1 v/v, degassed)

-

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Table of Suzuki-Miyaura Coupling Conditions and Yields

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodopyridine[13] | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | CPME/H₂O | 80 | 1 | 97.2 |

| 2-Bromo-4-iodopyridine[11] | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | ~85-95 |

| 2,6-Dichloro-4-iodopyridine[14] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 3-Iodopyridine[15] | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 85 | 2 | 95 |

| Estimated yield based on analogous reactions. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[16] Iodopyridines are highly effective substrates, enabling the synthesis of a diverse range of aminopyridines, which are prevalent in medicinal chemistry. The reaction's regioselectivity with polyhalogenated pyridines is again dictated by the greater reactivity of the C-I bond.

Caption: The catalytic cycle of Buchwald-Hartwig amination.[16]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine [10]

-

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Toluene (anhydrous, degassed)

-

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

-

Add toluene, followed by the amine and then 2-bromo-4-iodopyridine.

-

Seal the flask and bring it out of the glovebox.

-

-

Reaction:

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Table of Buchwald-Hartwig Amination Conditions and Yields

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Iodopyridine[17] | Pyridin-3-amine | Pd(OAc)₂ / Phenylboronic Ester | K₂CO₃ | Dioxane | 100 | 83 |

| 4-Iodotoluene[18] | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 99 |

| 4-Bromotoluene[18] | N,N,N'-trimethyl-1,2-diaminoethane | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | 85 |

| 2-Bromo-4-iodopyridine[10] | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | ~80-95 |

| Estimated yield based on analogous reactions. |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking iodopyridines with terminal alkynes.[19] This reaction is indispensable for introducing alkynyl moieties into the pyridine core, a common strategy in the synthesis of pharmaceuticals and functional materials.[20][21] The reaction typically employs a dual catalytic system of palladium and copper(I).[22]

Caption: The dual catalytic cycle of the Sonogashira reaction.[20][22]

Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine [20]

-

Materials:

-

3-Fluoro-4-iodopyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.5 equiv, anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (Argon), add 3-fluoro-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and Et₃N via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

-

Reaction:

-

Slowly add the terminal alkyne to the reaction mixture via syringe.

-

Stir at the desired temperature (room temperature to 60 °C) and monitor by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the mixture and dilute with ethyl acetate.

-

Filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Table of Sonogashira Coupling Conditions and Yields

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[23] |

| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 92 |

| 2-Bromo-4-iodopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 88 |

| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | ~70-80 |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 0.5 | 95 |

| Estimated yield based on reactivity principles. |

Heck-Mizoroki Reaction

The Heck reaction creates a substituted alkene through the coupling of an unsaturated halide with an alkene.[24] Iodopyridines are excellent substrates due to the high reactivity of the C-I bond in the initial oxidative addition step.[25][26][27]

Experimental Protocol: General Heck Reaction [24][28]

-

Materials:

-

Iodopyridine (1.0 equiv)

-

Alkene (e.g., Butyl acrylate) (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv)

-

Ligand (e.g., PPh₃) (0.02 equiv)

-

Base (e.g., K₂CO₃ or Et₃N) (1.5 equiv)

-

Solvent (e.g., Toluene or DMF)

-

-

Reaction Setup:

-

To a dry Schlenk flask, add the Pd(OAc)₂, ligand, and base.

-

Evacuate and backfill with an inert gas.

-

Add the solvent, iodopyridine, and alkene via syringe.

-

-

Reaction:

-

Heat the mixture to the required temperature (typically >100 °C).

-

Stir vigorously and monitor the reaction by GC-MS or TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

-

Table of Heck Reaction Conditions and Yields

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Iodopyridine[28] | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 60 |

| Iodobenzene[27] | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 94 |

| 4-Iodoanisole[27] | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 92 |

General Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with an iodopyridine substrate.

Caption: General experimental workflow for cross-coupling.[20]

Applications in Drug Discovery and Materials Science

Iodinated pyridines are not merely synthetic curiosities; they are enabling tools for creating high-value molecules.

-

Medicinal Chemistry: The pyridine ring is a key pharmacophore in numerous FDA-approved drugs.[1] The ability to selectively functionalize iodopyridines via cross-coupling allows for the rapid generation of diverse compound libraries for drug discovery programs.[29] They serve as key intermediates in the synthesis of complex alkaloids and various therapeutic agents.[5][30] For example, substituted imidazo[1,2-a]pyridines, often synthesized from iodinated precursors, exhibit a wide range of biological activities, including anticancer and antiviral properties.[3][31]

-

Materials Science: The rigid, aromatic nature of the pyridine ring makes it an attractive component for functional materials. Iodopyridines are used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials. The introduction of specific functionalities via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.[2][14][32]

Conclusion

Iodinated pyridines are exceptionally versatile and valuable building blocks in modern synthetic chemistry. Their high reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the predictable hierarchy of halogen reactivity, provides chemists with a powerful and precise tool for molecular construction. The ability to perform sequential, regioselective functionalization on polyhalogenated systems opens the door to the efficient and modular synthesis of complex molecules for applications ranging from life-saving pharmaceuticals to advanced functional materials. The protocols and data presented herein underscore the indispensable role of iodinated pyridines in the synthetic chemist's toolbox.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 5. chempanda.com [chempanda.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. research.monash.edu [research.monash.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 14. benchchem.com [benchchem.com]